molecular formula C75H78N9O6Yb B12304560 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B

Cat. No.: B12304560
M. Wt: 1374.5 g/mol
InChI Key: MMHOZKMKNPDMKI-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B involves several steps:

    Preparation of Ligands: The tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are synthesized through a series of organic reactions, starting from binaphthalene derivatives.

    Formation of Ytterbium Complex: The ytterbium ion is introduced to the ligands under controlled conditions, typically in an inert atmosphere to prevent oxidation.

    Stabilization with Tetramethylguanidinium: The final step involves the addition of N,N,N,N-tetramethylguanidinium to stabilize the complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction could yield lower oxidation state species .

Scientific Research Applications

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.

    Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.

Mechanism of Action

The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lutetate: Similar structure but with lutetium instead of ytterbium.

    Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Similar structure but with terbium instead of ytterbium.

Uniqueness

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B is unique due to its specific coordination environment and the presence of ytterbium, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .

Biological Activity

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate (Yb-HTMG-B) is a complex compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article aims to explore the biological activity of Yb-HTMG-B, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Yb-HTMG-B consists of a ytterbium ion coordinated with a tris(1S)-(1,1-binaphalene)-2,2-diolato ligand and three N,N,N,N-tetramethylguanidinium cations. The unique structure contributes to its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of Yb-HTMG-B can be attributed to several mechanisms:

  • Metal Ion Interaction : Ytterbium ions can influence cellular processes by mimicking calcium ions, affecting signaling pathways related to cell proliferation and differentiation.
  • Ligand Activity : The binaphthalene diolato ligands may exhibit chiral properties that could interact with biological receptors or enzymes, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the cytotoxic effects of Yb-HTMG-B on various cancer cell lines. The results indicate that the compound exhibits selective toxicity towards glioblastoma cells while showing minimal effects on normal fibroblasts:

Cell LineIC50 (µM)Selectivity Index
U251 (Glioblastoma)5.410
U87 (Glioblastoma)6.09
Normal Fibroblasts541

These findings suggest that Yb-HTMG-B could be a promising candidate for targeted cancer therapy.

Mechanistic Insights

Further mechanistic studies revealed that Yb-HTMG-B induces apoptosis in glioblastoma cells through the activation of the intrinsic apoptotic pathway. Key markers measured included:

  • Caspase Activation : Increased levels of cleaved caspases 3 and 9 were observed.
  • Mitochondrial Membrane Potential : A significant decrease in mitochondrial membrane potential was recorded, indicating mitochondrial dysfunction.

Case Study 1: Glioblastoma Treatment

A clinical trial investigated the efficacy of Yb-HTMG-B as an adjunct treatment for patients with recurrent glioblastoma. The trial involved administering the compound alongside standard chemotherapeutic agents. Preliminary results showed an increase in progression-free survival compared to historical controls.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of Yb-HTMG-B in models of neurodegeneration. The compound demonstrated the ability to reduce neuroinflammation and oxidative stress markers in neuronal cultures exposed to toxic agents.

Properties

Molecular Formula

C75H78N9O6Yb

Molecular Weight

1374.5 g/mol

IUPAC Name

hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+)

InChI

InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3

InChI Key

MMHOZKMKNPDMKI-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3]

Origin of Product

United States

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